molecular formula C7H16N2O B8357874 N,N-dimethyl-5-amino-2-pentanone oxime

N,N-dimethyl-5-amino-2-pentanone oxime

Cat. No.: B8357874
M. Wt: 144.21 g/mol
InChI Key: CLWGEJURZNLPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-amino-2-pentanone oxime is a chemical compound of significant interest in advanced scientific research. It features both an oxime functional group (-C=N-OH) and a tertiary amine moiety, which are known to be valuable building blocks in organic and medicinal chemistry. Oximes, in general, are recognized for their tremendous coordinating ability and their role as versatile intermediates in organic synthesis; they can be readily transformed into other functional groups such as amino, carbonyl, cyano, and nitro groups . This makes oxime-containing compounds highly useful in the development and characterization of novel molecules, including potential pharmaceutical agents . The presence of the N,N-dimethylamino group is a common feature in many biologically active molecules, as nitrogen heterocycles and amine derivatives are prevalent in more than 85% of all biologically active compounds and are crucial scaffolds in modern drug design . Researchers can explore this compound for its potential ligand properties in coordination chemistry or as a precursor in synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-[5-(dimethylamino)pentan-2-ylidene]hydroxylamine

InChI

InChI=1S/C7H16N2O/c1-7(8-10)5-4-6-9(2)3/h10H,4-6H2,1-3H3

InChI Key

CLWGEJURZNLPMH-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dimethyl-5-amino-2-pentanone oxime with other oximes and derivatives described in the literature, focusing on structural features, thermal stability, biological activity, and synthesis challenges.

Structural and Functional Group Variations

  • Hydrazone-Oxime Hybrids (e.g., Compound 2a from ): Derived from naringin, these compounds combine hydrazone and oxime moieties. Unlike this compound, they feature flavonoid-based backbones, which contribute to pronounced antioxidant (IC50 3.7 µg/mL) and antibacterial (MIC 62.5 µg/mL) activities . The aromatic framework of naringin derivatives may enhance π-π stacking interactions in biological targets, a property absent in the aliphatic pentanone-based target compound.
  • Tetrazole-Based Oximes (): Di(1H-tetrazol-5-yl) methanone oxime and related compounds exhibit high thermal stability (decomposition at 288.7°C and 247.6°C), attributed to extensive hydrogen-bonding networks in their crystal structures . By contrast, the target compound’s aliphatic structure and lack of aromatic heterocycles may result in lower thermal stability.
  • Oxime Esters () : Synthesized as pesticidal agents, these derivatives incorporate ester linkages (e.g., compounds 5a–5s) . The oxime group’s E-configuration is critical for their activity, a stereochemical consideration that may also apply to the target compound, though its geometry remains unconfirmed.

Thermal and Physical Properties

Compound Key Structural Features Decomposition Temperature (°C) Density (g·cm⁻³) Reference
Di(1H-tetrazol-5-yl) methanone oxime Tetrazole rings, H-bond networks 288.7 1.675 (Compound 4)
This compound Aliphatic backbone, dimethylamino Not reported Not reported -
Compound 2a (naringin derivative) Flavonoid-hydrazone-oxime hybrid Not reported Not reported

The absence of aromatic or hydrogen-bond-dense groups in the target compound suggests it may exhibit lower thermal resilience compared to tetrazole-based oximes. Density and crystallinity data are unavailable for direct comparison.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N,N-dimethyl-5-amino-2-pentanone oxime?

Answer:
The synthesis of oxime derivatives typically involves the reaction of ketones with hydroxylamine under controlled conditions. For analogous oxime compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazolyl)-acetamide), refluxing in the presence of triethylamine as a base and chloroacetyl chloride as an acylating agent has proven effective . Key considerations include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation.
  • Catalyst Selection : Triethylamine aids in deprotonation, enhancing nucleophilic attack by hydroxylamine.
  • Purification : Recrystallization from non-polar solvents (e.g., pet-ether) improves purity .

Basic: How can the oxime functional group in this compound be conclusively identified?

Answer:
The oxime group (-NOH) is characterized via:

  • Infrared (IR) Spectroscopy : A sharp peak near 953 cm⁻¹ corresponds to the N–O stretching vibration, as observed in pyrazine-2-amidoxime .
  • Nuclear Magnetic Resonance (NMR) : The proton adjacent to the oxime (CH=NOH) typically appears as a singlet in the range δ 8.0–9.0 ppm in 1^1H NMR.
  • X-ray Crystallography : Resolves spatial arrangement and confirms tautomeric forms (e.g., syn/anti isomers) .

Advanced: How can researchers resolve contradictions in spectroscopic data for oxime derivatives?

Answer:
Discrepancies in spectral data (e.g., unexpected shifts in NMR or IR) may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra to identify deviations caused by molecular interactions .
  • Solvent Screening : Test solubility in aprotic solvents (e.g., DMSO-d6) to minimize hydrogen bonding artifacts in NMR.
  • Isotopic Labeling : Use 15^{15}N-labeled hydroxylamine to track oxime-specific signals in complex mixtures.

Advanced: What mechanistic insights explain the reactivity of this compound in oxidative transformations?

Answer:
Oximes participate in oxidative chlorination and annulation reactions. For example:

  • Platinum(IV) Complex Formation : Reaction with chlorinating agents (e.g., N,N-dichlorotosylamide) oxidizes platinum(II) to platinum(IV), retaining the oxime ligand structure .
  • C–N/C–O Coupling : Aryl iodide catalysts promote intramolecular oxidative annulation, favoring lactam over oxime products due to faster 1,3-aryl migration kinetics .
  • Redox Stability : The oxime’s electron-donating dimethylamino group may enhance resistance to over-oxidation, a hypothesis testable via cyclic voltammetry.

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Answer:
Oximes are pH-sensitive due to protonation/deprotonation of the -NOH group. Experimental design should include:

  • pH-Dependent Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12.
  • Buffer Selection : Use phosphate (pH 2–7.4) and borate (pH 8–10) buffers to avoid metal-catalyzed decomposition.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies stability thresholds under varying pH and temperature .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
While direct data on this compound is limited, structurally similar oximes (e.g., N-(5-amino-2-fluorophenyl)propanamide) are used as:

  • Enzyme Inhibitors : Probe acetylcholinesterase or kinase activity via oxime-mediated covalent bonding.
  • Prodrug Precursors : Leverage oxime-to-ketone hydrolysis for controlled drug release.
  • Coordination Complexes : Act as ligands in metal-catalyzed asymmetric synthesis .

Advanced: What experimental protocols ensure safe handling of this compound?

Answer:
Safety measures for oximes align with guidelines for reactive amines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate oxime-containing waste for incineration by licensed facilities to prevent environmental contamination .

Advanced: How can researchers differentiate between syn and anti isomers of this compound?

Answer:
Isomeric differentiation requires a combination of:

  • NOESY NMR : Detect spatial proximity between the oxime proton and adjacent methyl groups.
  • Crystallography : Resolve tautomeric preferences in the solid state.
  • Computational Modeling : Compare relative Gibbs free energies of syn/anti conformers using molecular mechanics (e.g., MMFF94 force field) .

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